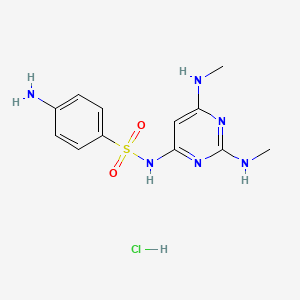

Ro 04-6790 dihydrochloride

Description

Functional Significance of 5-HT6 Receptors in Brain Regions

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that is positively coupled to Gs proteins, leading to the stimulation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govunav.edu These receptors are abundantly distributed in brain regions crucial for cognition, emotion, and motor control, including the cerebral cortex (frontal and entorhinal regions), hippocampus, striatum, nucleus accumbens, and olfactory tubercle. nih.govmdpi.comunav.eduwikipedia.org

The strategic location of 5-HT6 receptors suggests their involvement in various physiological and pathophysiological processes. Blockade of these receptors has been shown to enhance glutamatergic and cholinergic neurotransmission, while their activation promotes GABAergic signaling. wikipedia.org Furthermore, antagonism of 5-HT6 receptors can facilitate the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex. wikipedia.org This modulation of multiple neurotransmitter systems underscores the significant role of 5-HT6 receptors in regulating complex brain functions.

General Overview of 5-HT6 Receptor Antagonists as Research Tools

The development of selective 5-HT6 receptor antagonists has provided invaluable tools for elucidating the physiological roles of these receptors and exploring their therapeutic potential. These compounds allow for the specific blockade of 5-HT6 receptor activity, enabling researchers to study the downstream effects on neuronal signaling and behavior. Preclinical studies using these antagonists have demonstrated their potential to improve cognitive performance in various learning and memory paradigms, and they have also shown anxiolytic and antidepressant-like effects. nih.gov This has led to significant interest in 5-HT6 receptor antagonists as potential treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

202466-89-5 |

|---|---|

Molecular Formula |

C12H17ClN6O2S |

Molecular Weight |

344.82 g/mol |

IUPAC Name |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C12H16N6O2S.ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);1H |

InChI Key |

OQAKWUKJALLLSA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Discovery and Early Pharmacological Characterization of Ro 04 6790 Dihydrochloride

Historical Context of Selective 5-HT6 Receptor Ligand Development

The journey to develop selective ligands for the 5-hydroxytryptamine-6 (5-HT6) receptor began after its identification in the early 1990s. nih.gov This G-protein coupled receptor, which is positively linked to adenylyl cyclase, was found to be predominantly expressed in the central nervous system, hinting at its potential role in various neurological functions. en-journal.orgunav.edu Early research was hampered by a lack of suitable pharmacological tools to probe the receptor's function in vivo. nih.gov

Initially, scientists relied on non-selective compounds or techniques like the use of antisense oligonucleotides to study the 5-HT6 receptor. nih.gov While these methods provided preliminary insights, the development of selective antagonists was a significant leap forward. nih.gov The first wave of selective 5-HT6 receptor antagonists, including Ro 04-6790, emerged from high-throughput screening of compound libraries in the late 1990s. nih.govunav.edu These early compounds, many of which featured an arylsulfonyl group, were instrumental in beginning to unravel the specific roles of the 5-HT6 receptor. nih.gov

The development of these selective antagonists marked a turning point, enabling more precise investigation into the receptor's functions and its potential as a therapeutic target for various central nervous system disorders. en-journal.orgresearchgate.net

Initial Identification and Early Pharmacological Profiling of Ro 04-6790 Dihydrochloride (B599025)

Ro 04-6790 was identified by Hoffmann-La Roche through a random screening process aimed at discovering 5-HT6 receptor antagonists. wikipedia.orgnih.gov It emerged as a potent, competitive, and selective antagonist for this receptor subtype. medchemexpress.commedchemexpress.com Early characterization studies revealed its significant affinity for both human and rat 5-HT6 receptors. medchemexpress.comrndsystems.com

Subsequent pharmacological profiling demonstrated the high selectivity of Ro 04-6790. It displayed little to no affinity for a wide range of other receptor types, underscoring its value as a specific tool for studying the 5-HT6 receptor. wikipedia.orgrndsystems.com This selectivity was a crucial attribute that distinguished it from many earlier, less specific compounds. nih.gov The initial in vitro and in vivo studies with Ro 04-6790 provided foundational evidence for the role of 5-HT6 receptor antagonism in modulating neuronal activity. nih.gov

Pharmacological Profile of Ro 04-6790

| Property | Value | Species | Reference |

| pKi | 7.35 | Human | medchemexpress.commedchemexpress.comrndsystems.com |

| pKi | 7.26 | Rat | medchemexpress.commedchemexpress.comrndsystems.com |

| Ki | 44.7 nM | Not Specified | caymanchem.com |

| Selectivity | >100-fold vs other receptors | Not Specified | medchemexpress.com |

| IC50 | >10 µM at other receptors | Not Specified | rndsystems.com |

Binding Affinity of Ro 04-6790 at Various Receptors

| Receptor | Binding Affinity (pKi) | Species | Reference |

| 5-HT6 | 7.35 | Human | medchemexpress.comrndsystems.com |

| 5-HT6 | 7.26 | Rat | medchemexpress.comrndsystems.com |

| Other Receptors | No significant affinity (IC50 > 10 µM) | Not Specified | rndsystems.com |

Table of Compounds

Receptor Binding and Selectivity Profile of Ro 04 6790 Dihydrochloride

Affinity and Potency at Serotonin (B10506) 5-HT6 Receptors

Ro 04-6790 exhibits a high affinity for the 5-HT6 receptor, a characteristic that has been consistently demonstrated in various studies. portico.org Its potency as an antagonist has been quantified through several in vitro experiments.

Competitive Binding Characteristics

Ro 04-6790 acts as a competitive antagonist at 5-HT6 receptors. medchemexpress.commedchemexpress.comnih.gov This means it binds to the same site on the receptor as the endogenous ligand, serotonin (5-HT), thereby blocking the receptor's activation. In functional assays using HeLa cells that stably express the human 5-HT6 receptor, Ro 04-6790 competitively antagonized the stimulation of adenylyl cyclase activity induced by 5-HT. nih.gov The pA2 value, a measure of antagonist potency, was determined to be 6.75. nih.gov

Species-Specific Binding Affinities (e.g., Rat, Human)

The binding affinity of Ro 04-6790 for the 5-HT6 receptor has been characterized in both human and rat tissues, showing high affinity in both species. nih.gov However, there are slight differences in its affinity between the two.

In radioligand binding assays, Ro 04-6790 demonstrated a pKi value of 7.26 for the human 5-HT6 receptor and 7.35 for the rat 5-HT6 receptor. medchemexpress.commedchemexpress.comnih.gov Another study reported a Ki value of 44.7 nM for the human 5-HT6 receptor. caymanchem.com The pKi value is the negative logarithm of the Ki (inhibitory constant), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A higher pKi value indicates a stronger binding affinity.

Table 1: Species-Specific Binding Affinities of Ro 04-6790 at 5-HT6 Receptors

| Species | Receptor | pKi Value | Ki Value (nM) | Reference |

|---|---|---|---|---|

| Human | 5-HT6 | 7.26 | - | medchemexpress.commedchemexpress.comnih.gov |

| Rat | 5-HT6 | 7.35 | - | medchemexpress.commedchemexpress.comnih.gov |

| Human | 5-HT6 | - | 44.7 | caymanchem.com |

Selectivity Spectrum Against Other Neurotransmitter Receptors and Binding Sites

A crucial characteristic of a valuable research tool is its selectivity for its intended target. Ro 04-6790 has been shown to be highly selective for the 5-HT6 receptor. wikipedia.org

Comprehensive Off-Target Receptor Screening

Extensive screening has demonstrated that Ro 04-6790 has a high degree of selectivity for the 5-HT6 receptor. It has been tested against a wide panel of other neurotransmitter receptors and binding sites and has shown little to no affinity for them. medchemexpress.commedchemexpress.commedchemexpress.com One study reported that Ro 04-6790 was over 100-fold more selective for the 5-HT6 receptor compared to 23 other receptor binding sites, where it had an IC50 greater than 10 μM. medchemexpress.comnih.gov Another source confirms its lack of affinity for other receptors. medchemexpress.com

Implications of High Selectivity for Research Applications

The high selectivity of Ro 04-6790 for the 5-HT6 receptor makes it an invaluable tool for researchers studying the physiological and pathological roles of this specific receptor. wikipedia.orgnih.gov By minimizing off-target effects, researchers can be more confident that the observed biological responses are due to the modulation of the 5-HT6 receptor. This specificity is critical for elucidating the receptor's function in various processes, including cognition and feeding behaviors. nih.govnih.govnih.gov The development of selective antagonists like Ro 04-6790 represented a significant advancement in the study of the 5-HT6 receptor. nih.gov

Molecular Mechanism of 5-HT6 Receptor Antagonism

Functional studies have shed light on the molecular mechanism by which Ro 04-6790 exerts its antagonist effects. In HeLa cells expressing the human 5-HT6 receptor, Ro 04-6790 did not have any significant effect on the basal levels of cyclic AMP (cAMP) accumulation. nih.gov This indicates that the compound is neither an agonist (which would increase cAMP) nor an inverse agonist (which would decrease basal cAMP levels). nih.gov Instead, Ro 04-6790 acts as a neutral, competitive antagonist. nih.gov It blocks the receptor's activation by agonists like serotonin, thereby inhibiting the subsequent signaling cascade that involves the stimulation of adenylyl cyclase and an increase in intracellular cAMP. nih.govcaymanchem.com Modeling studies have also been conducted to understand the docking of Ro 04-6790 at the 5-HT6 receptor, implicating potential π-π stacking interactions with specific amino acid residues like Phe188, Trp281, Phe284, and Phe302 in the rat model. nih.gov

Cellular and Molecular Mechanisms of Action

Modulation of Receptor-Mediated Signal Transduction Pathways

Ro 04-6790 dihydrochloride (B599025) is a potent and selective antagonist for the 5-HT6 serotonin (B10506) receptor. wikipedia.orgmedchemexpress.com This receptor is positively coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). nih.goven-journal.orgnih.gov Ro 04-6790 competitively antagonizes the stimulation of adenylyl cyclase by 5-hydroxytryptamine (5-HT). nih.gov

In functional studies using HeLa cells engineered to stably express the human 5-HT6 receptor, Ro 04-6790 demonstrated competitive antagonism against 5-HT-induced cAMP accumulation. nih.gov The mean pA2 value, a measure of antagonist potency, was determined to be 6.75. nih.govportico.org This indicates a high affinity for blocking the receptor's response to serotonin. While some studies initially suggested Ro 04-6790 is a neutral antagonist with no effect on the basal activity of the receptor, other investigations have classified it as an inverse agonist. nih.govif-pan.krakow.pl As an inverse agonist, it not only blocks the action of agonists like 5-HT but also reduces the constitutive, or basal, activity of the receptor. epa.govresearchgate.net This was observed in Cos-7 cells expressing a constitutively active mutant of the human 5-HT6 receptor, where Ro 04-6790 reduced cAMP levels by 33% below the basal level. epa.gov

Table 1: Functional Activity of Ro 04-6790 at 5-HT6 Receptors

| Parameter | Cell System | Value | Reference |

|---|---|---|---|

| pA2 (vs. 5-HT) | HeLa cells (human 5-HT6) | 6.75 | nih.gov |

| Efficacy (vs. basal) | Cos-7 cells (constitutively active human 5-HT6) | -33% | epa.gov |

The inhibition of the adenylyl cyclase/cAMP pathway by Ro 04-6790 has direct consequences for downstream signaling cascades. The primary effector of cAMP is Protein Kinase A (PKA). nih.govlidsen.com By preventing the rise in cAMP, Ro 04-6790 attenuates the activation of PKA. This, in turn, influences the phosphorylation state of numerous cellular proteins that are substrates for PKA. en-journal.orgoup.com

One critical target in these cascades is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). en-journal.orgnih.gov Serotonin, acting through 5-HT6 receptors, increases the phosphorylation of DARPP-32 at a specific site (Threonine-34) via the cAMP/PKA pathway. en-journal.orgnih.gov Studies using rat striatal slices have shown that Ro 04-6790 can reduce the serotonin-mediated phosphorylation of DARPP-32. nih.gov

Furthermore, the cAMP pathway is known to regulate gene expression through transcription factors like the cAMP response element-binding protein (CREB). oup.com While both 5-HT6 receptor agonists and antagonists have been linked to cognitive effects, their differential impacts on downstream signaling suggest the existence of alternative, cAMP-independent pathways. oup.com For instance, some research indicates that the effects of 5-HT6 receptor modulation on the extracellular signal-regulated kinase (ERK) pathway may occur independently of adenylyl cyclase activity. nih.govoup.com Nevertheless, by blocking the canonical Gs-cAMP pathway, Ro 04-6790 plays a key role in modulating these complex intracellular signaling networks. unav.edu

Interaction with Serotonin Receptor Subtypes Beyond 5-HT6

A defining characteristic of Ro 04-6790 is its high selectivity for the 5-HT6 receptor. wikipedia.orgnih.gov Extensive in vitro binding studies have demonstrated that it has a significantly lower affinity for a wide range of other neurotransmitter receptors, including other serotonin receptor subtypes. nih.gov

Initial characterization found that Ro 04-6790 was over 100-fold more selective for the 5-HT6 receptor compared to 23 other receptor binding sites. en-journal.orgnih.gov This high selectivity minimizes off-target effects and makes it a valuable tool for studying the specific functions of the 5-HT6 receptor. nih.gov For example, its affinity for other serotonin receptors, such as 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7, is substantially lower than its affinity for 5-HT6. if-pan.krakow.plnih.gov This specificity has been confirmed in multiple studies, establishing Ro 04-6790 as a benchmark selective 5-HT6 antagonist. nih.govnih.gov

Table 2: Binding Affinity Profile of Ro 04-6790

| Receptor | pKi (human) | pKi (rat) | Reference |

|---|---|---|---|

| 5-HT6 | 7.26 | 7.35 | nih.gov |

| Other Receptors (23 tested) | >100-fold lower affinity | >100-fold lower affinity | nih.gov |

Influence on Key Cellular Processes in Recombinant Systems

Recombinant cell systems, such as HeLa, HEK-293, and Cos-7 cells genetically modified to express rat or human 5-HT6 receptors, have been instrumental in elucidating the cellular effects of Ro 04-6790. nih.govepa.gov In these controlled environments, the primary and most direct effect observed is the modulation of the cAMP signaling pathway. nih.gov

In HeLa cells expressing human 5-HT6 receptors, Ro 04-6790 competitively blocked the increase in cAMP production induced by serotonin, without affecting basal cAMP levels in this particular model, confirming its antagonist properties. nih.gov The use of a constitutively active 5-HT6 receptor mutant in Cos-7 cells further refined this understanding, revealing the compound's inverse agonist activity by demonstrating its ability to suppress cAMP production below baseline. epa.govresearchgate.net

These recombinant systems are crucial for dissecting the specific interactions between the antagonist and the receptor. Competition binding assays in these cells, using radiolabeled ligands like [3H]-LSD, have precisely quantified the binding affinity (pKi) of Ro 04-6790 for both human and rat 5-HT6 receptors, showing values of 7.26 and 7.35, respectively. nih.gov Such systems allow for a detailed pharmacological characterization, free from the complexities of native tissue, and confirm that the compound's mechanism of action is directly mediated through the 5-HT6 receptor. researchgate.net

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in the study of receptor pharmacology, allowing for the quantification of ligand affinity to its target receptor. For Ro 04-6790, these assays have been instrumental in determining its binding characteristics to the 5-HT6 receptor.

Utilization of Selective Radioligands (e.g., [3H]-LSD, [125I]-SB-258585)

To investigate the binding of Ro 04-6790 to the 5-HT6 receptor, researchers have utilized various radiolabeled compounds, known as radioligands. A commonly used radioligand is [3H]-lysergic acid diethylamide ([3H]-LSD), a non-selective but high-affinity ligand for several serotonin receptors, including the 5-HT6 subtype. nih.govnih.gov In these competition binding assays, the ability of Ro 04-6790 to displace [3H]-LSD from the receptor is measured, providing an indirect measure of its own binding affinity. nih.gov

Another key radioligand employed in these studies is [125I]-SB-258585. nih.govresearchgate.net This compound is a highly selective antagonist for the 5-HT6 receptor, making it a valuable tool for specific labeling of this receptor subtype. nih.govresearchgate.netcaymanchem.com Competition binding experiments using [125I]-SB-258585 have further corroborated the binding affinity of Ro 04-6790 at the human 5-HT6 receptor. nih.gov The data from these assays, regardless of the radioligand used, consistently demonstrate the high affinity of Ro 04-6790 for the 5-HT6 receptor. nih.govnih.gov

| Radioligand | Receptor Source | Measured Parameter | Value |

| [3H]-LSD | Rat 5-HT6 Receptor | pKi | 7.35 ± 0.04 nih.gov |

| [3H]-LSD | Human 5-HT6 Receptor | pKi | 7.26 ± 0.06 nih.gov |

| [125I]-SB-258585 | Human Caudate Putamen | pKi | >5-HT nih.gov |

Membrane Preparations from Various Brain Regions and Species

To understand the interaction of Ro 04-6790 with native 5-HT6 receptors, researchers have utilized membrane preparations from various brain regions known to have a high density of these receptors. nih.govresearchgate.netresearchgate.net The striatum, in particular, is a region of focus due to its significant expression of 5-HT6 receptors. nih.govresearchgate.netresearchgate.net Studies have been conducted using membrane preparations from the striatum of different species, including rats and pigs, as well as from the human caudate putamen. nih.govresearchgate.netresearchgate.net These cross-species comparisons are vital for assessing the translational potential of the compound. The binding affinity of Ro 04-6790 has been shown to be consistent across these different native tissue preparations, suggesting a similar pharmacological profile in these species. nih.govnih.gov

| Species | Brain Region | Key Finding |

| Rat | Striatum | High density of 5-HT6 receptors labeled by radioligands. nih.govresearchgate.netresearchgate.net |

| Pig | Striatum | Similar binding profiles to rat and human tissues. nih.govresearchgate.net |

| Human | Caudate Putamen | High affinity binding of Ro 04-6790 demonstrated. nih.gov |

Functional Assays in Cell Culture Models

Beyond determining binding affinity, it is crucial to understand the functional consequences of a ligand binding to its receptor. Functional assays in cell culture models provide a controlled environment to investigate whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Use of Recombinant Cell Lines Expressing Human 5-HT6 Receptors (e.g., HeLa Cells)

To specifically study the effects of Ro 04-6790 on the human 5-HT6 receptor without the confounding presence of other receptor subtypes, scientists utilize recombinant cell lines. nih.govcaymanchem.comanjiechem.com A commonly used cell line for this purpose is the HeLa cell line, which has been genetically engineered to stably express human 5-HT6 receptors. nih.govcaymanchem.comanjiechem.com These cells provide a consistent and reproducible system to investigate the functional activity of compounds like Ro 04-6790. nih.govcaymanchem.comanjiechem.com

Measurement of Cyclic AMP Production

The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase, an enzyme that catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger molecule. nih.govsigmaaldrich.com Therefore, measuring changes in intracellular cAMP levels serves as a direct readout of 5-HT6 receptor activation. nih.gov

In functional assays using HeLa cells expressing the human 5-HT6 receptor, it was observed that Ro 04-6790 by itself did not have any significant effect on the basal levels of cAMP. nih.gov This finding indicates that Ro 04-6790 is not an agonist or an inverse agonist at the 5-HT6 receptor. nih.gov However, when the cells were stimulated with serotonin (5-HT), a natural agonist of the receptor, Ro 04-6790 was found to competitively inhibit the 5-HT-induced increase in cAMP production. nih.govcaymanchem.comanjiechem.com This antagonistic activity is quantified by its pA2 value, which was determined to be 6.75. nih.govcaymanchem.comanjiechem.com This demonstrates that Ro 04-6790 effectively blocks the functional response of the 5-HT6 receptor to its natural ligand. nih.govcaymanchem.comanjiechem.com

| Cell Line | Receptor | Assay | Finding |

| HeLa | Human 5-HT6 | cAMP Accumulation | Ro 04-6790 competitively antagonized 5-HT-induced cAMP production with a pA2 of 6.75. nih.govcaymanchem.comanjiechem.com |

Conclusion

Ro 04-6790 dihydrochloride (B599025) has been a pivotal pharmacological tool in advancing our understanding of the 5-HT6 receptor's role in the central nervous system. Its high potency and selectivity have enabled detailed investigations into the receptor's involvement in cognitive processes and its potential as a therapeutic target. While the direct clinical application of Ro 04-6790 itself is limited, the knowledge gained from its use continues to fuel the development of new and improved 5-HT6 receptor modulators for the potential treatment of cognitive and neurodegenerative disorders. Further research is necessary to fully elucidate the complex mechanisms through which 5-HT6 receptor antagonism influences brain function and to translate these preclinical findings into effective clinical therapies.

Structure Activity Relationship Sar and Molecular Modeling Studies

Computational Docking Analysis of Ro 04-6790 Dihydrochloride (B599025) at 5-HT6 Receptor Models

Computational docking simulations have been employed to investigate the binding orientation of Ro 04-6790 within the 5-HT6 receptor. These models, often based on the crystal structure of related G-protein coupled receptors like bovine rhodopsin, offer insights into the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov

Molecular modeling studies have identified a putative binding pocket for antagonists like Ro 04-6790 within the transmembrane domains of the 5-HT6 receptor. The interaction is characterized by a series of non-covalent bonds with specific amino acid residues. In a study using a rat 5-HT6 receptor model, several aromatic residues were implicated in potential π-π stacking interactions with the antagonist. nih.gov These interactions are crucial for the high-affinity binding of the ligand.

Key residues identified as participating in these interactions include:

Phenylalanine 188 (Phe188)

Tryptophan 281 (Trp281)

Phenylalanine 284 (Phe284)

Phenylalanine 302 (Phe302)

While not directly in a study of Ro 04-6790, another modeling study on the antagonist SB-258510 also highlighted the importance of Phenylalanine 277 (Phe277) and Trp281 in π-π stacking interactions, suggesting a common binding motif for this class of antagonists. nih.gov Furthermore, research on other analogs at a human 5-HT6 receptor model pointed to π-π interactions with Phe284 , Phe285 , and Phe302 . nih.gov An ionic/hydrogen bond between the ligand's ammonium group and Aspartate 106 (Asp106) is also considered a critical anchor point for many serotonergic ligands. nih.gov

| Residue | Potential Interaction Type | Reference Study Context |

|---|---|---|

| Phe188 | π-π stacking | Rat model with Ro 04-6790 nih.gov |

| Phe277 | π-π stacking | Receptor model with SB-258510 nih.gov |

| Trp281 | π-π stacking | Rat model with Ro 04-6790; also implicated with SB-258510 nih.gov |

| Phe284 | π-π stacking | Rat model with Ro 04-6790; Human model with MS-245 analogs nih.gov |

| Phe302 | π-π stacking | Rat model with Ro 04-6790; Human model with MS-245 analogs nih.gov |

| Asp106 | Ionic / Hydrogen Bond | General for serotonergic agonists; implicated for antagonists nih.gov |

Significant research has been dedicated to understanding the species-specific differences in the binding affinity of 5-HT6 antagonists. Notably, Ro 04-6790 exhibits a reduced affinity for mouse 5-HT6 receptors compared to their rat and human counterparts. nih.gov Computational docking studies were conducted using mouse, rat, and human 5-HT6 receptor models to elucidate the molecular basis for this discrepancy. nih.gov These comparative analyses suggest that subtle variations in the amino acid sequence within the binding pocket across these species can alter the geometry and strength of the key interactions, such as the π-π stacking, leading to observable differences in binding affinity. nih.gov

Conformational Analysis and Ligand Design Principles

The structure of Ro 04-6790 aligns with established pharmacophore models for 5-HT6 receptor antagonists. These models typically feature key elements necessary for effective binding, which include a central aromatic fragment, a bulky hydrophobic region, a hydrogen bond acceptor, and a positive ionizable nitrogen atom. uni-saarland.de

In Ro 04-6790:

The benzenesulfonamide group serves as a central aromatic and hydrophobic scaffold.

The aminopyrimidine ring contributes to the hydrophobic and hydrogen bonding characteristics.

The basic methylamino groups can become protonated at physiological pH, providing the positive ionizable feature crucial for the interaction with the conserved Asp106 residue in the receptor. nih.gov

Conformational analysis focuses on the rotational flexibility around the sulfonamide bond, which dictates the spatial orientation of the aromatic rings. The optimal conformation allows the molecule to fit snugly within the receptor's binding pocket, maximizing the favorable interactions with the key amino acid residues identified in docking studies.

Comparative Structural Insights with Other 5-HT6 Receptor Antagonists

Ro 04-6790 was one of the first selective 5-HT6 receptor antagonists to be developed. nih.gov Its structure can be compared with other notable antagonists from different chemical series to understand the diverse scaffolds that can achieve high affinity for this target.

Ro 63-0563 : A close analog of Ro 04-6790, this compound replaces the pyrimidine ring with a pyridine ring but maintains the 4-amino-benzenesulfonamide core and the bis-methylamino substituents. researchgate.netnih.gov This minor change results in a slight increase in affinity. nih.gov

SB-258510 / SB-271046 : These antagonists belong to a different structural class, featuring a benzothiophenesulfonamide core. nih.gov They lack the exocyclic amino group on the benzenesulfonamide ring present in Ro 04-6790 and feature a piperazine moiety.

MS-245 : This compound is a tryptamine-derived antagonist, showcasing yet another distinct scaffold. nih.gov It features an N1-benzenesulfonyl-tryptamine structure, which is structurally quite different from the aminopyrimidine- or aminopyridine-based sulfonamides. nih.gov

These comparisons reveal that while a sulfonamide group is a common feature in many high-affinity 5-HT6 antagonists, the nature of the aromatic/heterocyclic systems and the basic amine component can be varied considerably. This diversity highlights the receptor's ability to accommodate different molecular shapes, while maintaining a core set of interactions (ionic and aromatic) that are essential for binding.

| Compound | Core Scaffold | Key Structural Features |

|---|---|---|

| Ro 04-6790 | Benzenesulfonamide | 4-amino-benzenesulfonamide linked to a bis(methylamino)pyrimidine nih.govwikipedia.org |

| Ro 63-0563 | Benzenesulfonamide | 4-amino-benzenesulfonamide linked to a bis(methylamino)pyridine researchgate.netnih.gov |

| SB-258510 | Benzothiophenesulfonamide | Substituted benzothiophene linked via sulfonamide to a phenylpiperazine nih.gov |

| MS-245 | Tryptamine | N-benzenesulfonyl derivative of 5-methoxy-N,N-dimethyltryptamine nih.gov |

Pre Clinical in Vivo Investigations in Animal Models

Modulation of Cognitive and Memory Functions

Research in animal models has extensively explored the impact of Ro 04-6790 on cognitive and memory processes, both in impaired and normal states.

Ro 04-6790 has demonstrated efficacy in reversing memory impairments induced by various pharmacological agents. The compound has been shown to reduce amnesia produced by the muscarinic receptor antagonist, scopolamine (B1681570), and the N-Methyl-D-Aspartate (NMDA) receptor antagonist, dizocilpine (MK-801) wikipedia.org.

Studies focusing on cholinergic deficits have found that Ro 04-6790 completely reverses scopolamine-induced impairments in novel object discrimination tasks core.ac.uk. This suggests an interaction with the cholinergic system nih.gov. The compound's ability to counteract scopolamine-induced deficits has been observed in multiple behavioral paradigms, including passive avoidance (fear memory) tasks and autoshaping tasks portico.orgnih.gov. In the case of glutamatergic deficits, Ro 04-6790 has been found to partially antagonize the cognitive disruption caused by dizocilpine nih.gov. Similarly, it has been shown to improve recognition memory in animals with cognitive deficits induced by MK-801 frontiersin.org.

| Amnesic Agent | Receptor System Disrupted | Behavioral Task | Observed Effect of Ro 04-6790 | Reference |

|---|---|---|---|---|

| Scopolamine | Cholinergic (Muscarinic) | Novel Object Discrimination | Complete reversal of deficit | core.ac.uk |

| Scopolamine | Cholinergic (Muscarinic) | Passive Avoidance | Reversal of amnesia | portico.org |

| Scopolamine | Cholinergic (Muscarinic) | Autoshaping Task | Complete reversal of deficit | nih.gov |

| Dizocilpine (MK-801) | Glutamatergic (NMDA) | General Amnesia | Partial antagonism of deficit | wikipedia.orgnih.gov |

| Dizocilpine (MK-801) | Glutamatergic (NMDA) | Recognition Memory | Improved performance | frontiersin.org |

Beyond reversing deficits, Ro 04-6790 has been investigated for its potential to enhance learning and memory in unimpaired animals. In the Morris water maze, a test of spatial learning, Ro 04-6790 improved the retention of the learned platform location portico.org. Studies using an autoshaping task also reported that the compound improved learning consolidation nih.govnih.gov.

However, the evidence for cognitive enhancement in the novel object discrimination (NOD) task is inconsistent nih.gov. While some research indicates that Ro 04-6790 can reverse deficits in NOD when there is a delay interval between learning and testing, suggesting an enhancement of memory consolidation portico.org, other studies have found no evidence that the compound acts as a cognitive enhancer in either trace conditioning or object recognition procedures under their specific experimental conditions nih.govnih.gov. One study noted that while Ro 04-6790 did not improve recognition memory, it did reduce object exploration at a higher dose nih.gov. This inconsistency highlights that the cognitive-enhancing effects of Ro 04-6790 may be dependent on the specific behavioral test and experimental parameters used nih.gov.

| Behavioral Paradigm | Cognitive Function Assessed | Observed Effect of Ro 04-6790 | Reference |

|---|---|---|---|

| Morris Water Maze | Spatial Learning & Memory Retention | Improved retention | portico.org |

| Autoshaping Task | Associative Learning & Memory Consolidation | Enhanced memory/learning consolidation | nih.govnih.gov |

| Novel Object Discrimination (with delay) | Recognition Memory & Consolidation | Reversed delay-dependent deficits | portico.org |

| Novel Object Discrimination (specific protocols) | Recognition Memory | No improvement observed | nih.govnih.gov |

| Trace Conditioning | Working Memory | No effect observed | nih.govnih.gov |

Investigation of Psychotomimetic-Like Behavioral Effects

The compound has also been evaluated for its potential to mitigate behaviors in animal models that are considered analogous to psychosis in humans.

NMDA receptor antagonists like dizocilpine (MK-801) are used to induce psychotomimetic-like behaviors in rodents, including hyperactivity, ataxia, and cognitive deficits, which model some aspects of schizophrenia portico.org. Research has shown that Ro 04-6790 can attenuate these effects. Specifically, it has been found to reverse hyperactivity and ataxia produced by MK-801 portico.org. Furthermore, as noted previously, Ro 04-6790 antagonized the performance deficits on recognition memory tests that were induced by MK-801 wikipedia.orgportico.org.

| NMDA Antagonist | Induced Behavior | Observed Effect of Ro 04-6790 | Reference |

|---|---|---|---|

| Dizocilpine (MK-801) | Hyperactivity | Reversed | portico.org |

| Dizocilpine (MK-801) | Ataxia | Reversed | portico.org |

| Dizocilpine (MK-801) | Recognition Memory Deficits | Antagonized/Reversed | wikipedia.orgportico.org |

Research in Models of Reward and Addictive Behaviors

The role of the 5-HT₆ receptor in addiction has been explored using Ro 04-6790 in models of drug-seeking behavior.

Environmental cues previously associated with drug use are a major trigger for relapse in individuals with substance use disorders nih.gov. In animal models, drug-associated stimuli can reinstate drug-seeking behavior after a period of withdrawal. One study investigated the effect of Ro 04-6790 on this phenomenon in a model of cocaine addiction nih.gov. The results showed that Ro 04-6790 significantly attenuated cue-induced cocaine seeking nih.gov. Importantly, the compound did not affect cocaine self-administration itself. This suggests that Ro 04-6790's effect is specific to the secondary reinforcing properties of the drug-associated cues, rather than the primary reinforcing effects of the drug, leaving the ability to perform the operant response unaffected nih.gov.

Effects on Seizure Threshold and Anticonvulsant Activity

Ro 04-6790 has been a subject of investigation for its potential role in modulating neuronal excitability and seizure thresholds.

Evaluation in Experimental Seizure Models (e.g., Maximal Electroshock Seizure Threshold Test)

The anticonvulsant properties of Ro 04-6790 have been assessed using the Maximal Electroshock Seizure Threshold (MEST) test in rats, a standard model for evaluating a compound's ability to prevent the spread of seizures. nih.govsigmaaldrich.comscispace.com In this model, an electrical stimulus is applied to induce a maximal seizure, characterized by tonic extension of the hindlimbs. nih.govmdpi.com A compound is considered to have anticonvulsant activity if it increases the threshold for seizures or abolishes specific components of the seizure, such as the hindlimb tonic extension. nih.govsigmaaldrich.com

Studies have demonstrated that Ro 04-6790 exhibits anticonvulsant activity in the rat MEST test. sigmaaldrich.com This effect is believed to be mediated by its action as a selective 5-HT6 receptor antagonist. sigmaaldrich.com The activity of Ro 04-6790 in this model, alongside other selective 5-HT6 receptor antagonists like SB-258510 and SB-271046, suggests that the 5-HT6 receptor may play a role in the regulation of seizure thresholds. sigmaaldrich.comgoogle.com The MEST model is considered a valuable tool for identifying compounds with potential efficacy against generalized tonic-clonic seizures. nih.govjpccr.eu

Anticonvulsant Activity of Ro 04-6790 in the Maximal Electroshock Seizure Threshold (MEST) Test

| Animal Model | Test | Observed Effect | Reference |

|---|---|---|---|

| Rat | Maximal Electroshock Seizure Threshold (MEST) | Demonstrated anticonvulsant activity | sigmaaldrich.com |

Influence on Feeding Behavior and Energy Homeostasis

The compound's role in the central regulation of appetite and body weight has been a significant area of preclinical research.

Attenuation of Hyperphagia in Specific Animal Models

Ro 04-6790 has been shown to counteract excessive eating, or hyperphagia, in certain experimental conditions. One notable finding is its ability to attenuate the hyperphagia induced by the GABA-A receptor agonist, muscimol. nih.gov This suggests an interaction between the serotonergic system, specifically via the 5-HT6 receptor, and GABAergic pathways in the control of food intake. nih.govnih.gov The involvement of GABAergic neurons in the hypophagic effect of 5-HT6 ligands has been proposed based on these findings. nih.gov

Modulation of Body Weight Regulation in Pre-clinical Models

Consistent with its effects on food intake, Ro 04-6790 has been demonstrated to influence body weight in preclinical models. researchgate.net Studies in rats have shown that administration of the compound can lead to a reduction in body weight. nih.gov For instance, daily administration over a three-day period resulted in a significant attenuation of body weight gain in growing rats. researchgate.net This effect on body weight is part of a broader profile of 5-HT6 receptor antagonists, which are known to reduce food consumption and body weight in various rodent models of obesity and in non-obese animals. researchgate.netresearchgate.net The mechanism is thought to involve an enhancement of satiety. researchgate.net

Effects of Ro 04-6790 on Feeding and Body Weight

| Animal Model | Condition | Effect of Ro 04-6790 | Reference |

|---|---|---|---|

| Rat | Muscimol-induced hyperphagia | Attenuated hyperphagia | nih.gov |

| Rat | Normal growth | Reduced body weight gain over 3 days | nih.govresearchgate.net |

| Rodent Models | Obese and non-obese | Reduced food intake and body weight | researchgate.net |

Analysis of Specific Behavioral Paradigms

Beyond metabolic regulation, Ro 04-6790 has been evaluated in a variety of behavioral tests, primarily assessing its impact on cognitive functions. As a selective 5-HT6 receptor antagonist, it is part of a class of drugs investigated for their potential nootropic, or cognitive-enhancing, effects. wikipedia.org

In animal models, Ro 04-6790 has been found to improve performance in cognitive tasks and to counteract memory deficits induced by pharmacological agents. wikipedia.org For example, it has been shown to reduce the amnesia caused by drugs like scopolamine and dizocilpine (MK-801). wikipedia.orgportico.org Specifically, it antagonized the performance deficits and other behavioral effects like hyperactivity and ataxia induced by MK-801 in a recognition memory test. portico.org Furthermore, administration of Ro 04-6790 was found to reverse deficits in novel object recognition tasks. portico.org These findings suggest that the 5-HT6 receptor is involved in modulating learning and memory processes. wikipedia.orgportico.org

Neurotransmitter System Interactions and Downstream Effects in Vivo

Modulation of Cholinergic Neurotransmission

Ro 04-6790 dihydrochloride (B599025) has been shown to indirectly influence the cholinergic system, a network of neurons crucial for learning, memory, and attention. This modulation is a key aspect of its pharmacological profile.

Studies utilizing in vivo microdialysis have investigated the direct impact of Ro 04-6790 on the release of acetylcholine (B1216132) (ACh) in the hippocampus, a brain region integral to memory formation. Research has shown that the administration of Ro 04-6790 can lead to a modest increase in hippocampal ACh efflux. Specifically, one study reported an approximate 50% increase in ACh outflow in the hippocampus of rats following the administration of Ro 04-6790. nih.gov However, it has also been noted that this particular increase was not statistically significant when compared to the effects of a vehicle. medchemexpress.com In contrast, other atypical antipsychotics and receptor-selective compounds have demonstrated more robust increases in hippocampal ACh levels. nih.gov

| Compound | Receptor Target | Approximate Increase in ACh Efflux |

|---|---|---|

| Ro 04-6790 | 5-HT(6) Antagonist | ~50% nih.gov |

| Olanzapine | Atypical Antipsychotic | Up to 1500% nih.gov |

| Clozapine | Atypical Antipsychotic | Up to 500% nih.gov |

| R-(+)-8-OH-DPAT | 5-HT(1A) Agonist | ~100% nih.gov |

The pro-cognitive effects of 5-HT6 receptor antagonists like Ro 04-6790 are believed to be mediated, at least in part, through an indirect enhancement of cholinergic neurotransmission. nih.gov This indirect activation is thought to occur via the modulation of GABAergic interneurons. By blocking 5-HT6 receptors, which are located on these inhibitory neurons, Ro 04-6790 can disinhibit cholinergic neurons, leading to increased acetylcholine release in brain regions such as the cortex and hippocampus. csusb.edu Evidence for this indirect cholinergic activation comes from behavioral studies where Ro 04-6790 was able to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570). wikipedia.org

Interplay with Glutamatergic Systems

Ro 04-6790 dihydrochloride also interacts with the glutamatergic system, the primary excitatory neurotransmitter system in the brain, which plays a critical role in synaptic plasticity, learning, and memory.

A significant body of evidence points to an interaction between Ro 04-6790 and the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. Studies have demonstrated that Ro 04-6790 can attenuate the psychotomimetic effects and reverse the impairment in learning consolidation caused by the NMDA receptor antagonist MK-801 (dizocilpine). wikipedia.orgnih.govunav.edu This suggests that the cognitive-enhancing properties of Ro 04-6790 may be partially mediated by its ability to counteract disruptions in NMDA receptor function. nih.gov

The pro-cognitive effects of 5-HT6 receptor antagonists, including Ro 04-6790, are proposed to be mediated by an indirect enhancement of glutamatergic neurotransmission. csusb.edu By blocking 5-HT6 receptors on GABAergic interneurons, these antagonists can lead to a disinhibition of glutamatergic neurons in the hippocampus and cortex. csusb.edu Furthermore, it has been observed that activation of 5-HT6 receptors can inhibit corticostriatal glutamatergic transmission, implying that an antagonist like Ro 04-6790 would have the opposite effect, thereby enhancing synaptic transmission in these circuits. nih.gov

Cross-Talk with Dopaminergic Pathways

This compound also exhibits a cross-talk with dopaminergic pathways, particularly within the striatum. This interaction is primarily understood through its influence on the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key intracellular signaling molecule that integrates dopamine (B1211576) and glutamate signals. pnas.orgnih.gov

DARPP-32's function is tightly regulated by its phosphorylation state at different amino acid residues. Phosphorylation at Threonine 34 (Thr34) by protein kinase A (PKA), which is activated by dopamine D1 receptors, converts DARPP-32 into a potent inhibitor of protein phosphatase-1 (PP-1). pnas.orgnih.gov Conversely, phosphorylation at Threonine 75 (Thr75) by cyclin-dependent kinase 5 (Cdk5) turns DARPP-32 into an inhibitor of PKA. nih.govfrontiersin.org

In vitro studies on neostriatal slices have shown that serotonin (B10506), acting through 5-HT4 and 5-HT6 receptors, increases the phosphorylation of DARPP-32 at Thr34 and decreases it at Thr75. pnas.orgnih.gov Ro 04-6790, as a 5-HT6 receptor antagonist, has been demonstrated to reduce these serotonin-mediated effects on DARPP-32 phosphorylation. pnas.orgnih.gov This indicates that by blocking 5-HT6 receptors, Ro 04-6790 can modulate the downstream signaling cascade of dopamine. However, behavioral studies suggest that Ro 04-6790 does not directly modulate central dopaminergic neurotransmission, as it did not reverse deficits induced by a dopamine D2 receptor antagonist. core.ac.uk

| Condition | Phosphorylation Site | Effect of Serotonin | Effect of Ro 04-6790 on Serotonin's Action |

|---|---|---|---|

| In Vitro (Neostriatal Slices) | Phospho-Thr34–DARPP-32 | Increased | Reduced pnas.orgnih.gov |

| In Vitro (Neostriatal Slices) | Phospho-Thr75–DARPP-32 | Decreased | Reduced pnas.orgnih.gov |

Influence on Dopamine-Related Behaviors

In vivo studies have investigated the impact of Ro 04-6790 on behaviors typically associated with dopaminergic modulation. One notable observation is the induction of a stretching, yawning, and chewing syndrome in rats following systemic administration of Ro 04-6790. nih.gov However, this particular behavioral response appears to be independent of direct dopamine D2-like receptor involvement, as the D2-like receptor antagonist, haloperidol, did not prevent the Ro 04-6790-induced stretching. nih.gov This suggests that while 5-HT6 receptor blockade can influence motor behaviors, it may do so through pathways that are not directly mediated by D2-like dopamine receptors. nih.gov Instead, evidence points towards a modulation of cholinergic neurotransmission. nih.gov The prevailing hypothesis is that 5-HT6 receptors indirectly influence dopamine transmission. doi.org

| Behavioral Effect of Ro 04-6790 in Rats | Interacting Neurotransmitter System |

| Stretching, yawning, and chewing | Cholinergic system (not blocked by dopamine D2-like antagonist) |

| Locomotor activity | Dose-dependent reduction |

Role in Dopamine and Adenosine-3′,5′-Monophosphate-Regulated Phosphoprotein, 32 kDa (DARPP-32) Phosphorylation

A key molecular mechanism through which Ro 04-6790 influences dopaminergic signaling is by modulating the phosphorylation state of DARPP-32. pnas.org DARPP-32 is a crucial integrator of dopamine and other neurotransmitter signals in the brain. frontiersin.org Its function is tightly regulated by phosphorylation at specific amino acid residues, notably Threonine-34 (Thr34) and Threonine-75 (Thr75). frontiersin.orgjneurosci.org

In vivo and in vitro studies have demonstrated that serotonin, acting through 5-HT4 and 5-HT6 receptors, increases the phosphorylation of DARPP-32 at Thr34 and decreases its phosphorylation at Thr75. pnas.org As a selective 5-HT6 receptor antagonist, Ro 04-6790 has been shown to reduce the effects of serotonin on the phosphorylation of both Thr34 and Thr75 sites of DARPP-32. pnas.org

Phosphorylation of DARPP-32 at Thr34 by protein kinase A (PKA) converts it into a potent inhibitor of protein phosphatase-1 (PP-1), thereby amplifying dopamine D1 receptor signaling. jneurosci.org Conversely, phosphorylation at Thr75 by cyclin-dependent kinase 5 (Cdk5) transforms DARPP-32 into a PKA inhibitor, thus dampening dopamine signaling. frontiersin.org By antagonizing the 5-HT6 receptor, Ro 04-6790 can therefore influence the delicate balance of DARPP-32 phosphorylation, which in turn modulates the downstream effects of dopamine.

| Phosphorylation Site | Effect of Serotonin (via 5-HT6) | Effect of Ro 04-6790 | Consequence for Dopamine Signaling |

| Thr34-DARPP-32 | Increased phosphorylation | Reduction of serotonin's effect | Attenuation of PP-1 inhibition, potentially dampening D1 signaling |

| Thr75-DARPP-32 | Decreased phosphorylation | Reduction of serotonin's effect | Attenuation of PKA inhibition, potentially facilitating D1 signaling |

Regulation of GABAergic Neurotransmission

Ro 04-6790 also plays a role in the regulation of the main inhibitory neurotransmitter system in the brain, the GABAergic system.

Effects on Gamma-Aminobutyric Acid (GABA)ergic Neuronal Activity

Immunohistochemical studies have revealed that 5-HT6 receptors are co-localized with GABAergic neurons. en-journal.org This anatomical relationship suggests a direct modulatory role of the 5-HT6 receptor on GABAergic neuronal activity. It is proposed that 5-HT6 receptor antagonists may modulate cholinergic and glutamatergic systems through the disinhibition of GABAergic neurons, which would imply a decrease in GABA release. en-journal.orgunav.edu

In support of this, studies with 5-HT6 receptor agonists have shown an increase in extracellular GABA concentrations in various brain regions. en-journal.org This would suggest that an antagonist like Ro 04-6790 would have the opposite effect, leading to a reduction in GABAergic tone. This modulation of GABAergic neurotransmission is a potential mechanism through which 5-HT6 receptor antagonists exert their effects on cognition and other central nervous system functions. unav.edu

Impact on Hypothalamic Feeding Circuits (e.g., Arcuate Nucleus, Paraventricular Hypothalamic Nucleus)

The hypothalamus, particularly the arcuate nucleus (ARC) and the paraventricular hypothalamic nucleus (PVH), is a critical brain region for the regulation of food intake and energy balance. nih.gov The serotonergic system is known to have a significant influence on these feeding circuits. nih.gov

The ARC contains two key neuronal populations with opposing effects on appetite: the anorexigenic pro-opiomelanocortin (POMC) neurons and the orexigenic neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons. mdpi.comelifesciences.org Serotonin can modulate the activity of these neurons through various receptors. For instance, activation of 5-HT2C receptors on POMC neurons promotes satiety, while activation of 5-HT1B receptors on NPY/AgRP neurons inhibits appetite-stimulating signals. nih.gov

While the specific role of 5-HT6 receptors within the ARC and PVH is still under investigation, the involvement of GABAergic neurons in the hypophagic effects of 5-HT6 ligands has been suggested. Given that AgRP/NPY neurons are GABAergic, it is plausible that Ro 04-6790 could impact feeding behavior by modulating the activity of these and other GABAergic neurons within the hypothalamic feeding circuits.

Neuroplasticity and Neuronal Adaptations

Modulation of Neuronal Cell Adhesion Molecule Polysialylation (NCAM PSA)

The neural cell adhesion molecule (NCAM) and its polysialylated form (PSA-NCAM) are crucial for regulating cell-cell interactions, synaptic plasticity, and brain development. Alterations in PSA-NCAM expression are associated with various neurological and psychiatric conditions. Research suggests that antagonism of the 5-HT6 receptor can influence the expression of PSA-NCAM. Studies have indicated that 5-HT6 receptor antagonists may enhance cognitive function by increasing the number of NCAM PSA-immunoreactive neurons, particularly in the dentate gyrus of the hippocampus. nih.govfrontiersin.org This modulation of a key molecule involved in neuronal structuring and connectivity points to a significant role for the 5-HT6 receptor in neuroplastic processes.

| Mechanism | Effect | Brain Region | Reference |

|---|---|---|---|

| 5-HT6 Receptor Antagonism | Increase in NCAM PSA-immunoreactive neurons | Dentate Gyrus | nih.gov, frontiersin.org |

Effects on Synaptic Plasticity and Long-Term Potentiation (LTP)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary experimental model for studying the cellular basis of these cognitive functions. The 5-HT6 receptor has been identified as a key mediator in these processes. core.ac.uk

Research using genetic and pharmacological methods has demonstrated that inactivation of the 5-HT6 receptor enhances LTP in the Schaffer collateral-CA1 synapses in the hippocampus. core.ac.uk Since Ro 04-6790 is a selective 5-HT6 receptor antagonist, its application pharmacologically mimics the effects of genetic receptor inactivation. wikipedia.org This enhancement of LTP suggests that blocking 5-HT6 receptor activity can facilitate the cellular mechanisms required for memory formation and consolidation. core.ac.uk Paradoxically, both 5-HT6 antagonists, including Ro 04-6790, and some agonists have been observed to improve recognition memory in certain studies, indicating the complexity of serotonergic modulation of cognition. frontiersin.org

| Model | Effect | Synaptic Pathway | Reference |

|---|---|---|---|

| HTR6 (5-HT6 receptor) genetic inactivation | Significantly enhanced Long-Term Potentiation (LTP) | Hippocampal Schaffer collateral-CA1 synapses | core.ac.uk |

| Pharmacological antagonism with Ro 04-6790 | Improved recognition memory | Hippocampus-dependent tasks | frontiersin.org |

Influence on Intracellular Signaling Pathways Associated with Neuronal Function (e.g., mTOR, Fyn Kinase)

The 5-HT6 receptor exerts its influence on neuronal function through various intracellular signaling cascades. Among the most significant are the mammalian target of rapamycin (B549165) (mTOR) and the Fyn tyrosine kinase pathways, both of which are central regulators of cell growth, proliferation, and synaptic plasticity. nih.gov

Activation of the 5-HT6 receptor is known to stimulate these pathways. nih.gov Conversely, antagonism of the receptor is suggested to produce cognitive-enhancing effects by inhibiting both mTOR and Fyn-tyrosine kinase signaling. nih.govfrontiersin.org The mTOR complex 1 (mTORC1) pathway, in particular, has been directly implicated in the effects of 5-HT6 receptor activity on memory. core.ac.uknih.gov Pharmacological inhibition of the HTR6-mTORC1 pathway can mimic the structural and electrophysiological changes associated with memory enhancement. core.ac.uk This indicates that Ro 04-6790 dihydrochloride's mechanism of action involves the direct modulation of these critical signaling pathways that govern fundamental neuronal processes.

| Signaling Pathway | Effect of 5-HT6 Receptor Antagonism | Associated Function | Reference |

|---|---|---|---|

| mTOR (mammalian target of rapamycin) | Inhibition | Cell growth, proliferation, synaptic plasticity | core.ac.uk, nih.gov, frontiersin.org |

| Fyn Kinase | Inhibition | Neuronal development, synaptic function | nih.gov, frontiersin.org |

Future Directions and Emerging Research Avenues

Elucidation of Comprehensive 5-HT6 Receptor Signaling Networks

The 5-HT6 receptor is classically known to be coupled to a Gs stimulatory protein, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP). oup.comoup.com This pathway is a key regulator of gene expression through the cAMP response element-binding protein (CREB). oup.comoup.com However, research involving Ro 04-6790 and other ligands suggests a more complex signaling landscape beyond this canonical pathway.

Emerging evidence points to alternative intracellular signaling mechanisms that may be responsible for the cognitive effects observed with 5-HT6 receptor modulation. oup.com One such pathway involves the interaction of the 5-HT6 receptor's carboxyl-terminal region with the Fyn-tyrosine kinase. oup.comoup.com This interaction can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) via Fyn-dependent pathways. oup.comoup.com

Furthermore, studies utilizing Ro 04-6790 have helped to probe the receptor's influence on other signaling molecules. For instance, in neostriatal slice preparations, Ro 04-6790 was shown to reduce the effects of serotonin (B10506) on the phosphorylation of dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) at specific sites (Thr34 and Thr75), indicating a modulation of PKA-dependent signaling. pnas.orgpnas.org Fully mapping these interconnected signaling cascades—including the Gs-cAMP, Fyn-ERK, and DARPP-32 pathways—is a critical future direction to comprehensively understand the molecular underpinnings of 5-HT6 receptor function and the precise mechanisms through which antagonists like Ro 04-6790 exert their effects. nih.goven-journal.org

Development of Advanced In Vitro and In Vivo Models for Functional Studies

The functional characterization of Ro 04-6790 has relied on a variety of in vitro and in vivo models. In vitro studies have often utilized cell lines, such as HeLa or Cos-7 cells, stably expressing recombinant human or rat 5-HT6 receptors to investigate binding affinities and functional antagonism, typically by measuring cAMP accumulation. nih.govnih.gov

In vivo research has predominantly been conducted in rat models, as Ro 04-6790 does not bind to the mouse 5-HT6 receptor, highlighting significant pharmacological differences between species. nih.govdoi.org A range of behavioral paradigms in rats have been employed to assess the cognitive-enhancing potential of Ro 04-6790. These include:

Morris Water Maze: To assess spatial learning and memory. oup.comnih.gov

Novel Object Recognition Task: To evaluate non-spatial, perceptually based recognition memory. oup.comcore.ac.uk

Autoshaping Task: An instrumental learning paradigm to study memory consolidation. oup.comsci-hub.se

Scopolamine-Induced Deficit Models: To investigate the reversal of cholinergic-induced memory impairments. oup.comcore.ac.uksci-hub.se

Contextual Fear Conditioning: To assess associative fear memory. nih.gov

While these models have been invaluable, the results have not always been consistent, with some studies failing to replicate positive cognitive effects. nih.govunav.edu Future research necessitates the development of more sophisticated and standardized models. This includes creating transgenic animal models that more accurately reflect human neuropathologies and developing advanced in vitro systems, such as neuron cultures derived from induced pluripotent stem cells (iPSCs) from patients with cognitive disorders. Such models would provide more translationally relevant platforms to study the effects of Ro 04-6790 and other 5-HT6 ligands.

Comparative Pharmacological and Behavioral Studies with Novel 5-HT6 Receptor Ligands

Ro 04-6790 was one of the first selective 5-HT6 receptor antagonists to be characterized, serving as a benchmark for subsequent drug development. nih.govnih.gov A growing number of novel 5-HT6 receptor ligands with diverse chemical structures and pharmacological properties have since emerged. unav.edu Comparative studies are essential to delineate the unique profiles of these compounds relative to Ro 04-6790.

Key comparators include other antagonists like SB-271046 and SB-399885, as well as agonists such as E-6801 and E-6837. nih.govunav.edu Such studies have revealed important distinctions. For example, while Ro 04-6790 and SB-271046 are often described as antagonists, functional assays using systems with constitutive receptor activity suggest they act as inverse agonists, possessing negative efficacy. nih.gov In contrast, compounds like E-6801 and E-6837 have been identified as potent partial agonists. nih.gov

Paradoxically, both antagonists like Ro 04-6790 and some agonists have demonstrated the ability to enhance object-recognition memory in certain paradigms. doi.orgfrontiersin.org This "agonist/antagonist paradox" underscores the complexity of 5-HT6 receptor pharmacology and highlights the need for further comparative research. mdpi.com Future studies should systematically compare these ligands in a standardized battery of in vitro and in vivo assays to correlate their specific pharmacological properties (e.g., affinity, selectivity, inverse agonism, partial agonism) with their behavioral and neurochemical outcomes.

| Compound | Class | Reported Pharmacological Action | Binding Affinity (pKi) at Human 5-HT6 Receptor |

|---|---|---|---|

| Ro 04-6790 | Antagonist | Competitive Antagonist / Inverse Agonist nih.govnih.gov | 7.26 nih.gov |

| SB-271046 | Antagonist | Competitive Antagonist / Inverse Agonist nih.govnih.gov | 8.9 nih.gov |

| SB-399885 | Antagonist | Potent and Selective Antagonist nih.govdtu.dk | ~9.0 portico.org |

| E-6801 | Agonist | Potent Partial Agonist nih.gov | Not specified |

| E-6837 | Agonist | Potent Partial Agonist nih.gov | Not specified |

Exploration of Further Pre-clinical Therapeutic Potential Based on Identified Mechanisms and Animal Models

The primary therapeutic potential explored for 5-HT6 receptor antagonists like Ro 04-6790 is in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. dtu.dknih.govnih.gov This is largely based on findings that these compounds can reverse memory impairments induced by cholinergic antagonists like scopolamine (B1681570), suggesting they enhance cholinergic neurotransmission. core.ac.uksci-hub.se Blockade of 5-HT6 receptors has been shown to facilitate the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory. nih.govnih.govresearchgate.net

Future preclinical research should expand upon these findings. One avenue is to investigate the potential of Ro 04-6790 and similar compounds in other neurological and psychiatric conditions where cognitive dysfunction is a core feature. Based on the underlying mechanisms, this could include:

Age-related cognitive decline: Studies in aged animal models could provide direct evidence for efficacy in non-pathological cognitive aging. nih.gov

Neurodevelopmental disorders: Given the role of serotonin in brain development, exploring the effects in models of disorders like ADHD or certain forms of autism is warranted.

Mood and Anxiety Disorders: Some evidence suggests a role for the 5-HT6 receptor in emotional learning and mood states, indicating potential for antidepressant or anxiolytic applications. researchgate.netnih.gov

Moreover, the interaction between the 5-HT6 and other neurotransmitter systems, such as the dopaminergic and glutamatergic systems, should be further explored. nih.govcore.ac.uk For example, Ro 04-6790 reversed scopolamine (cholinergic) but not raclopride (B1662589) (dopaminergic) induced deficits in one study, while in another it attenuated the psychotomimetic effects of the NMDA receptor antagonist MK-801. wikipedia.orgcore.ac.uk Clarifying these interactions will be key to identifying new therapeutic targets and potential combination therapies.

| Animal Model | Key Finding | Implication for Therapeutic Potential |

|---|---|---|

| Scopolamine-Induced Amnesia | Reverses deficits in novel object recognition and autoshaping tasks. oup.comcore.ac.uk | Cognitive enhancement in conditions with cholinergic deficits (e.g., Alzheimer's Disease). nih.gov |

| Morris Water Maze | Improved retention of the spatial task. oup.com | Improvement of spatial memory. |

| MK-801 (NMDA antagonist) Model | Attenuates psychotomimetic effects. wikipedia.org | Potential for treating cognitive deficits in schizophrenia. unav.edu |

| Normal Adult Rats | Inconsistent effects; some studies report no enhancement in normally functioning animals. nih.govcore.ac.uknih.gov | Suggests a greater role in restoring impaired function rather than enhancing normal cognition. |

Q & A

Q. What is the primary pharmacological target of Ro 04-6790 dihydrochloride, and how is this specificity validated experimentally?

this compound is a selective antagonist of the 5-HT6 receptor, validated through competitive binding assays and functional studies. Key experiments include measuring its affinity (Ki values) against human and rat 5-HT6 receptors using radioligand displacement (e.g., [³H]-LSD or [³H]-5-HT) and assessing selectivity over other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). Structural characterization (e.g., NMR, mass spectrometry) confirms its chemical identity and purity .

Q. Which experimental models are commonly used to investigate the cognitive effects of this compound?

Rodent models, particularly adult male Wistar rats, are used to assess cognitive effects via behavioral paradigms such as trace conditioning (measuring associative learning) and novel object recognition (assessing recognition memory). Doses typically range from 5–10 mg/kg (intraperitoneal), though higher doses may be explored depending on bioavailability . Drosophila models have also been employed in screens to evaluate synergistic effects with other compounds, though Ro 04-6790 showed no significant tumor burden reduction in Ras-driven tumorigenesis studies .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves coupling reactions to generate the piperazine-derived structure, followed by dihydrochloride salt formation. Characterization includes HPLC for purity (≥98%), mass spectrometry for molecular weight confirmation, and NMR for structural elucidation. Batch-specific analytical data (e.g., certificates of analysis) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Ro 04-6790's cognitive enhancement effects?

Discrepancies may arise from differences in behavioral protocols, dose ranges, or rodent strains. For example, Ro 04-6790 (5–10 mg/kg) failed to improve trace conditioning or novel object recognition in Wistar rats, potentially due to task sensitivity or ceiling effects in learning performance. Methodological recommendations:

Q. What strategies optimize this compound administration in vivo for CNS studies?

Key considerations include:

- Bioavailability : Intraperitoneal injection ensures systemic distribution, but brain penetration may require co-administration with permeability enhancers.

- Dosing schedules : Acute vs. chronic administration (e.g., 7–14 days) to evaluate temporal effects on receptor density or downstream signaling.

- Pharmacokinetics : Monitor plasma and brain tissue concentrations via LC-MS/MS to correlate exposure with behavioral outcomes .

Q. What mechanistic pathways downstream of 5-HT6 receptor antagonism should be explored to explain Ro 04-6790's variable efficacy?

Beyond receptor binding, investigate:

- Second messenger systems : cAMP/PKA modulation via 5-HT6 receptor coupling to Gs proteins.

- Transcriptional regulation : RNA-seq or qPCR to identify changes in neuroplasticity genes (e.g., BDNF, Arc).

- Off-target interactions : Screen for activity at related receptors (e.g., 5-HT7, dopamine D2) using high-throughput panels. Evidence from Drosophila studies suggests that Ro 04-6790’s lack of synergy with MEK inhibitors may implicate DGKα-independent pathways, warranting proteomic or phospho-signaling analyses .

Q. How should researchers design studies to assess Ro 04-6790's role in pain modulation or spinal reflexes?

Utilize electrophysiological approaches in spinal cord slices or in vivo pain models (e.g., formalin test, neuropathic pain). Measure serotonin-mediated inhibition of nociceptive reflexes, with controls for receptor specificity (e.g., co-administration with 5-HT1B/5-HT7 antagonists). Reference compound comparisons (e.g., ritanserin for 5-HT2A) are critical to isolate 5-HT6-mediated effects .

Methodological Best Practices

- Data Contradiction Analysis : Perform meta-analyses of published dose-response curves and behavioral outcomes to identify confounding variables (e.g., stress levels, circadian timing).

- Experimental Reproducibility : Document batch-specific purity, storage conditions (-20°C, desiccated), and solvent preparation (e.g., saline vs. DMSO-based vehicles) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for rodent welfare, including humane endpoints in cognitive testing and analgesia protocols in pain studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.